molecular formula C10H15ClN2 B15130937 2-(Piperidin-3-yl)pyridine hydrochloride

2-(Piperidin-3-yl)pyridine hydrochloride

Cat. No.: B15130937
M. Wt: 198.69 g/mol
InChI Key: ZLYOREMRNZZIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)pyridine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.

    Attachment to Pyridine: The piperidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a piperidine derivative with a halogenated pyridine under basic conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine part of the compound.

    2-(Piperidin-4-yl)pyridine: A structural isomer with the piperidine ring attached at a different position.

Uniqueness

2-(Piperidin-3-yl)pyridine hydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This unique structure allows it to interact with a variety of biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-piperidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H

InChI Key

ZLYOREMRNZZIBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.